molecular formula C16H15FO3 B6405206 3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid CAS No. 1261909-04-9

3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6405206
CAS No.: 1261909-04-9
M. Wt: 274.29 g/mol
InChI Key: ZAROXRRZRWJLRP-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a methyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-2-methylphenylboronic acid and 5-fluorobenzoic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 4-ethoxy-2-methylphenylboronic acid with 5-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methylphenylboronic acid
  • 5-Fluorobenzoic acid
  • 3-(4-Ethoxy-2-methylphenyl)propanoic acid

Uniqueness

3-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both an ethoxy group and a fluorine atom on the benzene ring can enhance its reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(17)8-11/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAROXRRZRWJLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690742
Record name 4'-Ethoxy-5-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-04-9
Record name 4'-Ethoxy-5-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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